molecular formula C20H24N2O3 B2357102 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea CAS No. 2034259-86-2

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea

Cat. No. B2357102
CAS RN: 2034259-86-2
M. Wt: 340.423
InChI Key: MYAWNOOPKKRBDT-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea, also known as THP-phenylurea, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP-phenylurea has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Methods : The compound 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea and its derivatives have been a subject of research in the context of novel synthesis methods. A study focused on the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation, providing advantages such as simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).

  • Crystal Structure and Biological Evaluation : Another significant area of research includes the synthesis and crystal structure analysis of related compounds, such as novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. These compounds have been evaluated for their potential in suppressing cancer cell growth (Zheng et al., 2010).

  • Diversity-Oriented Synthesis : The compound is also involved in diversity-oriented synthesis research, where derivatives like (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones have been synthesized. These derivatives offer rapid access to a wide range of non-natural compounds for screening against various biological targets (Zaware et al., 2011).

Applications in Anticorrosion and Polymer Modification

  • Anticorrosion Performance : Research has been conducted on pyran-2-one derivatives for their performance as corrosion inhibitors on mild steel in acidic media. This application is crucial in industrial contexts for material protection (El Hattak et al., 2021).

  • Functional Modification of Polymers : The compound plays a role in the functional modification of polymers, such as in the radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation with various amines. This modification enhances the polymers' thermal stability and biological activity, expanding their potential in medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(22-18-9-5-2-6-10-18)21-15-20(24,16-7-3-1-4-8-16)17-11-13-25-14-12-17/h1-10,17,24H,11-15H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWNOOPKKRBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea

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